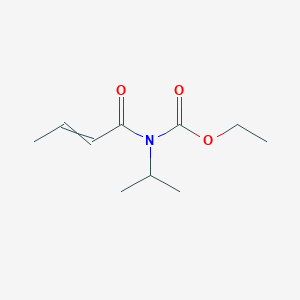

Ethyl but-2-enoyl(propan-2-yl)carbamate

Description

Overview of Carbamate (B1207046) Derivatives in Advanced Organic Synthesis and Materials Science

Carbamate derivatives are integral to modern organic chemistry, serving a multitude of functions. In advanced organic synthesis, the carbamate group is widely employed as a protecting group for amines. nih.gov The stability of the carbamate functionality under a variety of reaction conditions, coupled with the relative ease of its introduction and removal, makes it an invaluable tool in the multistep synthesis of complex molecules. nih.gov Common carbamate-based protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov

Beyond their role as protecting groups, carbamates are key structural motifs in a vast array of biologically active compounds. nih.gov Their ability to act as bioisosteres for amide bonds, coupled with improved metabolic stability and cell membrane permeability, has led to their incorporation into numerous pharmaceuticals. nih.gov Carbamate-containing drugs have been developed for a range of therapeutic areas, including neuroscience and infectious diseases.

In the realm of materials science, carbamates are the fundamental building blocks of polyurethanes. wikipedia.org These polymers are formed through the reaction of diisocyanates with polyols, creating the characteristic carbamate (urethane) linkages. The versatility of polyurethane chemistry allows for the production of a wide range of materials, from flexible foams and elastomers to rigid plastics and coatings, with applications in construction, automotive manufacturing, and consumer goods.

The synthesis of N-substituted carbamates can be achieved through various methods. Traditional approaches often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. nih.gov Consequently, significant research has been dedicated to developing safer and more environmentally benign synthetic routes. rsc.org These include methods utilizing carbon dioxide as a C1 source, the Curtius rearrangement of acyl azides, and the reaction of amines with chloroformates or carbonates. nih.gov The synthesis of N,N-disubstituted carbamates, such as the title compound, can be accomplished by reacting a secondary amine with a chloroformate or through a one-pot reaction involving an amine, an alcohol, and a coupling agent. tandfonline.com

Elucidation of the Structural Features and Nomenclature of Ethyl but-2-enoyl(propan-2-yl)carbamate

The chemical structure of Ethyl but-2-enoyl(propan-2-yl)carbamate is defined by a central carbamate functional group. The nitrogen atom of the carbamate is disubstituted, bonded to both a propan-2-yl (isopropyl) group and a but-2-enoyl (crotonyl) group. The oxygen atom of the carbamate is part of an ethyl ester.

Structural Breakdown:

Carbamate Core: The -N(C=O)O- functional group forms the backbone of the molecule.

Ethyl Ester Group: An ethyl group (-CH2CH3) is attached to the ester oxygen of the carbamate.

N-Propan-2-yl (Isopropyl) Group: A branched three-carbon alkyl group is bonded to the nitrogen atom.

N-But-2-enoyl (Crotonyl) Group: An unsaturated four-carbon acyl group with a double bond between the second and third carbon atoms is also attached to the nitrogen. The presence of this double bond means that the but-2-enoyl group can exist as either the (E) or (Z) isomer, though the (E) isomer is more common.

The systematic IUPAC name for this compound is ethyl but-2-enoyl(propan-2-yl)carbamate . This name is derived by identifying the parent carbamate structure and naming the substituents on the nitrogen and oxygen atoms.

The presence of both an alkyl and an acyl group on the nitrogen atom classifies this molecule as an N-acyl-N-alkyl carbamate. The but-2-enoyl group, an α,β-unsaturated carbonyl moiety, introduces electronic features that can influence the reactivity of the molecule, for instance, by participating in conjugate addition reactions.

Below is a table summarizing the key structural features of Ethyl but-2-enoyl(propan-2-yl)carbamate.

| Feature | Description |

| Molecular Formula | C10H17NO3 |

| Molar Mass | 199.25 g/mol |

| Functional Group | N,N-disubstituted carbamate |

| N-Substituents | propan-2-yl, but-2-enoyl |

| O-Substituent | ethyl |

| Key Structural Motif | α,β-unsaturated N-acyl carbamate |

Research Trajectories and Academic Relevance within Modern Chemical Sciences

While specific research on Ethyl but-2-enoyl(propan-2-yl)carbamate is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of academic and industrial interest. The combination of a carbamate, an α,β-unsaturated system, and N-alkyl/N-acyl substitution provides a platform for exploring novel reactivity and applications.

Potential Research Directions:

Polymer Chemistry: The unsaturated but-2-enoyl group could potentially undergo polymerization or be incorporated as a monomer into copolymers, leading to the development of novel materials with unique properties conferred by the carbamate functionality.

Medicinal Chemistry: The N-acyl carbamate moiety is present in some biologically active compounds. The specific combination of substituents in Ethyl but-2-enoyl(propan-2-yl)carbamate could be investigated for potential pharmacological activity. The α,β-unsaturated carbonyl system is a known Michael acceptor and can react with biological nucleophiles, a feature that is sometimes exploited in drug design.

Synthetic Methodology: This compound could serve as a model substrate for the development of new synthetic methods. For example, reactions that selectively target the double bond in the presence of the carbamate, or vice versa, would be of interest to synthetic chemists. The development of efficient and stereoselective syntheses of such N,N-disubstituted carbamates is also an ongoing area of research.

The academic relevance of Ethyl but-2-enoyl(propan-2-yl)carbamate lies in its potential as a building block and a probe for fundamental chemical principles. The interplay between the electronic effects of the different substituents on the carbamate core can provide insights into the reactivity and stability of this class of compounds.

Below is a table of analogous N-substituted carbamates and their documented applications, which may provide context for the potential research trajectories of Ethyl but-2-enoyl(propan-2-yl)carbamate.

| Compound Name | Application/Area of Research |

| Ethyl N-phenylcarbamate | Herbicide |

| tert-Butyl (2-oxoethyl)carbamate | Intermediate in organic synthesis |

| Ethyl (4-aminophenyl)carbamate | Monomer for polyurethanes |

| N-allyl-N-methylcarbamoyl chloride | Precursor for agrochemicals |

Structure

3D Structure

Properties

CAS No. |

93423-99-5 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl N-but-2-enoyl-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C10H17NO3/c1-5-7-9(12)11(8(3)4)10(13)14-6-2/h5,7-8H,6H2,1-4H3 |

InChI Key |

XOVRJPMECJHAEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C(C)C)C(=O)C=CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl But 2 Enoyl Propan 2 Yl Carbamate and Its Analogues

Phosgene-Free and Sustainable Synthesis Approaches

The avoidance of highly toxic phosgene (B1210022) and its derivatives is a primary goal in contemporary carbamate (B1207046) synthesis. Sustainable methods increasingly leverage abundant and non-toxic feedstocks, such as carbon dioxide (CO₂), coupled with innovative catalytic systems to construct the carbamate linkage under mild conditions.

Amination-Carboxylation Coupling Strategies Utilizing CO₂

A cornerstone of green carbamate synthesis is the utilization of carbon dioxide as a C1 building block. researchgate.net These strategies typically involve the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then trapped by an electrophile.

One prominent method is the three-component coupling of amines, carbon dioxide, and alkyl halides. nih.gov This reaction is often facilitated by a base, such as cesium carbonate (Cs₂CO₃), which promotes the formation of the carbamate salt, and a phase-transfer catalyst like tetrabylammonium iodide (TBAI) to enhance the subsequent alkylation. nih.gov This approach is notable for its mild reaction conditions, often proceeding at room temperature, and its ability to prevent common side reactions like N-alkylation of the starting amine. nih.gov The versatility of this method allows for the synthesis of a wide array of carbamates from various aliphatic and aromatic amines. nih.gov

Another effective strategy involves the reaction of amines and CO₂ with metal alkoxides. organic-chemistry.org For instance, titanium alkoxides can react with amines in the presence of CO₂ under moderate pressure to yield the corresponding carbamates in a one-pot process. organic-chemistry.orgmit.edu This method has proven effective for both aliphatic and aromatic amines, providing good yields in short reaction times. mit.edu

Table 1: Amination-Carboxylation Coupling Strategies with CO₂

| Method | Reactants | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI | Mild conditions; avoids N-alkylation. nih.gov |

| Metal Alkoxide Route | Amine, CO₂, Metal Alkoxide (e.g., Ti(OMe)₄) | None | One-pot; good yields for aromatic amines. organic-chemistry.orgmit.edu |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and reducing waste. The synthesis of carbamates is well-suited to this approach.

The previously mentioned three-component coupling of amines, CO₂, and alkyl halides is a prime example of a one-pot MCR for carbamate synthesis. nih.gov This method offers high atom economy and operational simplicity. Similarly, facile one-pot procedures have been developed using metal alkoxides, such as titanium methoxide, to directly produce N-phenylcarbamates from aromatic amines, CO₂, and the alkoxide itself, which acts as both a reactant and a reaction mediator. organic-chemistry.orgorganic-chemistry.org These reactions are often rapid, with high yields being achieved in under 30 minutes. organic-chemistry.orgmit.edu

Another innovative one-pot protocol utilizes Mitsunobu's reagent for the synthesis of carbamates from the corresponding alcohols, amines, and carbon dioxide. acs.org This method is particularly mild and chemoselective. acs.org

Transition Metal-Catalyzed Carbamate Bond Formation

Transition metal catalysis offers powerful and versatile pathways for forming C-N bonds, including the carbamate linkage. Palladium and copper are among the most extensively studied metals for these transformations, enabling reactions that are often difficult to achieve through other means.

Palladium-Mediated Coupling Reactions

Palladium catalysts are renowned for their efficacy in cross-coupling reactions. One-pot methods for the synthesis of N-aryl carbamates have been developed using palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674). nih.govorganic-chemistry.org In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol nucleophile to furnish the desired carbamate. nih.govorganic-chemistry.org This methodology is advantageous as it tolerates a wide variety of alcohols, including primary, secondary, and sterically hindered ones. organic-chemistry.org The use of aryl triflates as coupling partners can expand the substrate scope and improve yields, particularly for more challenging substrates. nih.govorganic-chemistry.org

Palladium catalysis has also been applied to the carboxylation of propargyl amines in the presence of aryl halides and CO₂, leading to the formation of functionalized carbamate-containing heterocycles. nih.gov

Table 3: Palladium-Catalyzed Carbamate Synthesis

| Reaction Type | Substrates | Catalyst System | Key Feature |

|---|---|---|---|

| Cross-Coupling/Trapping | Aryl Chloride/Triflate, Sodium Cyanate, Alcohol | Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand | In-situ generation of isocyanate. nih.govorganic-chemistry.org |

| Carboxylative Cyclization | Propargyl Amine, Aryl Halide, CO₂ | Pd(0) complex | Forms heterocyclic carbamates. nih.gov |

Copper-Catalyzed Processes for Urethane Synthesis

Copper catalysts provide a cost-effective and efficient alternative to palladium for certain carbamate-forming reactions. A notable method involves the copper-catalyzed cross-coupling of amines with carbazates. organic-chemistry.org This reaction proceeds under mild conditions, often at room temperature, using a simple copper salt like CuBr₂ as the catalyst and an oxidant such as tert-butyl hydroperoxide (TBHP). organic-chemistry.org The proposed mechanism involves the generation of an alkoxycarbonyl radical from the carbazate, which then couples with the amine. organic-chemistry.org This approach is compatible with a broad range of both aromatic and aliphatic primary and secondary amines. organic-chemistry.org

Another strategy is the copper-catalyzed cross-dehydrogenative coupling (CDC) between N,N-disubstituted formamides and phenols, which directly yields carbamates. researchgate.net This reaction typically employs copper(II) acetate (B1210297) and an oxidant. researchgate.net Additionally, CuI-catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate in the presence of an alcohol provides a direct route to N-(hetero)aryl carbamates. organic-chemistry.org

Table 4: Copper-Catalyzed Urethane Synthesis

| Reaction Type | Substrates | Catalyst System | Key Feature |

|---|---|---|---|

| Radical Cross-Coupling | Amine, Carbazate | CuBr₂ / TBHP | Mild, radical-based mechanism. organic-chemistry.org |

| Cross-Dehydrogenative Coupling | N,N-Disubstituted Formamide, Phenol | Cu(OAc)₂ / Oxidant | Direct C-O bond formation. researchgate.net |

| Cross-Coupling | (Hetero)aryl Chloride, Potassium Cyanate, Alcohol | CuI / Ligand | Direct synthesis of N-aryl carbamates. organic-chemistry.org |

Zirconium-Catalyzed Exchange and Transcarbamoylation Reactions

Zirconium(IV)-catalyzed exchange and transcarbamoylation reactions have emerged as powerful tools for the synthesis of carbamates, offering an alternative to traditional methods. organic-chemistry.orgnih.gov These processes are valued for their efficiency and often environmentally benign conditions. Research has demonstrated that Zirconium(IV) catalysts, such as Zr(Ot-Bu)4, can effectively facilitate the formation of carbamates from dialkyl carbonates and amines. organic-chemistry.org The catalytic activity is often enhanced by the use of additives. For instance, 2-hydroxypyridine (B17775) (HYP) has been identified as an optimal additive for the Zr(IV)-catalyzed carbonate-carbamate exchange. organic-chemistry.org

The general mechanism of these reactions involves the activation of the carbonyl group by the zirconium catalyst, making it more susceptible to nucleophilic attack. nih.gov In the context of synthesizing a specific compound like Ethyl but-2-enoyl(propan-2-yl)carbamate, a plausible approach would involve the reaction of an appropriate ethyl carbonate precursor with isopropylamine (B41738) in the presence of a zirconium catalyst.

Transcarbamoylation, the transfer of a carbamoyl (B1232498) group from one molecule to another, is another key zirconium-catalyzed reaction. This method allows for the conversion of a readily available carbamate into a different carbamate derivative. The reaction conditions are typically mild, and the process can be highly selective.

Table 1: Key Features of Zirconium-Catalyzed Carbamate Synthesis

| Feature | Description |

| Catalyst | Typically a Zirconium(IV) salt, e.g., Zr(Ot-Bu)4. |

| Additives | Often used to enhance catalytic activity, e.g., 2-hydroxypyridine (HYP). |

| Reactants | Dialkyl carbonates and amines for exchange reactions; a carbamate and an alcohol or amine for transcarbamoylation. |

| Conditions | Generally mild thermal or microwave conditions. organic-chemistry.org |

| Advantages | High efficiency, good functional group tolerance, and often environmentally friendly. |

Rearrangement-Based Synthetic Pathways

Rearrangement reactions provide a classic and versatile approach to the synthesis of carbamates, often proceeding through highly reactive intermediates that can be trapped by various nucleophiles.

Curtius Rearrangement and Isocyanate Intermediates

The Curtius rearrangement is a well-established thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orglibretexts.org This reaction is a cornerstone in the synthesis of primary amines, ureas, and carbamates from carboxylic acids. orgsyn.orgnih.gov The isocyanate intermediate is a key electrophilic species that readily reacts with nucleophiles such as alcohols to yield the corresponding carbamates. wikipedia.orgorganic-chemistry.org

For the synthesis of Ethyl but-2-enoyl(propan-2-yl)carbamate, the corresponding but-2-enoyl azide would be the necessary precursor. This azide, upon heating, would rearrange to form but-2-enoyl isocyanate. Subsequent trapping of this isocyanate with ethanol (B145695) would, in principle, yield ethyl but-2-enoylcarbamate. To obtain the target molecule, a multi-step process would be required, involving the reaction of the isocyanate with isopropanol (B130326) to form the N-isopropyl carbamate, followed by esterification. A more direct route would involve the reaction of but-2-enoyl isocyanate with propan-2-ol to form the corresponding carbamate, which would then need to be N-acylated with an ethyl group.

The mechanism of the Curtius rearrangement is believed to be a concerted process, ensuring the retention of the stereochemistry of the migrating group. wikipedia.org The reaction is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis. nih.gov

Other Selective Rearrangements in Carbamate Synthesis

Beyond the Curtius rearrangement, other named reactions are also pivotal in the synthesis of carbamates.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to form an isocyanate intermediate, which is then trapped by a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction results in a product with one less carbon atom than the starting amide. chemistrysteps.com For α,β-unsaturated amides, the Hofmann rearrangement can be utilized to produce the corresponding carbamates in good yields. wikipedia.org The isocyanate generated can be trapped with an alcohol, such as methanol (B129727), to form a stable carbamate. wikipedia.org

The Lossen rearrangement is another method for generating isocyanates, this time from hydroxamic acids or their derivatives. wikipedia.orgscispace.com The reaction is typically promoted by an activating agent, such as an acid chloride or anhydride, and a base. organic-chemistry.org Similar to the Curtius and Hofmann rearrangements, the resulting isocyanate can be trapped by an alcohol to form a carbamate. kit-technology.deresearchgate.net Catalytic versions of the Lossen rearrangement have been developed, offering milder reaction conditions. kit-technology.de

Table 2: Comparison of Rearrangement Reactions for Carbamate Synthesis

| Rearrangement | Starting Material | Key Intermediate | Product from Trapping with Alcohol |

| Curtius | Acyl azide | Isocyanate | Carbamate |

| Hofmann | Primary amide | Isocyanate | Carbamate |

| Lossen | Hydroxamic acid | Isocyanate | Carbamate |

Strategic Incorporation and Modification of the But-2-enoyl Moiety

The synthesis of Ethyl but-2-enoyl(propan-2-yl)carbamate necessitates the specific construction of the but-2-enoyl group and its attachment to the carbamate nitrogen.

Michael-Type Additions Involving α,β-Unsaturated Systems

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The aza-Michael reaction, a variation of this, involves the addition of a nitrogen nucleophile, such as an amine, to the α,β-unsaturated system. wikipedia.org

A plausible synthetic route to an analogue of the target compound could involve the aza-Michael addition of isopropylamine to an activated ethyl but-2-enoate derivative. This would form a β-amino ester, which could then be further functionalized. Intramolecular Michael additions of O-carbamates to α,β-unsaturated esters have also been reported as a method for diastereoselective amination. acs.org

Condensation and Olefinic Functionalization Reactions

The creation of the α,β-unsaturated but-2-enoyl moiety can be achieved through various condensation and olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. alfa-chemistry.com To construct the but-2-enoyl group, a suitable phosphonate reagent could be reacted with acetaldehyde.

Another strategy involves the direct acylation of a pre-formed carbamate with but-2-enoyl chloride. But-2-enoyl chloride, also known as crotonoyl chloride, can be synthesized from but-2-enoic acid (crotonic acid) by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.com This acid chloride can then be used to acylate the nitrogen of ethyl (propan-2-yl)carbamate to yield the final product.

Table 3: Methods for Constructing the But-2-enoyl Moiety

| Reaction | Reactants | Product Feature |

| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | C=C double bond |

| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | C=C double bond (often E-selective) |

| Acylation | N-substituted carbamate + But-2-enoyl chloride | But-2-enoyl group attached to nitrogen |

Stereoselective and Enantioselective Synthesis of Carbamate Derivatives

The demand for enantiomerically pure compounds has driven the development of sophisticated stereoselective and enantioselective synthetic methods for carbamate derivatives. These approaches are crucial for accessing specific stereoisomers that may exhibit desired biological activities. While direct stereoselective synthesis of Ethyl but-2-enoyl(propan-2-yl)carbamate is not extensively documented, several powerful methodologies for analogous systems can be adapted.

One prominent strategy involves the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates. This method has been shown to produce α-hydroxy amides with excellent diastereoselectivity. nih.govnih.gov The process typically involves the deprotonation of a chiral 2-alkenyl oxazolidine (B1195125) carbamate, followed by a rearrangement that proceeds with high stereocontrol. nih.govnih.gov The chiral auxiliary can later be removed to yield the desired enantiomerically enriched product. nih.gov

Another powerful approach is the catalytic asymmetric conversion of carbon dioxide (CO2) into chiral carbamates. rsc.orgrsc.org This is a highly attractive green chemistry approach that utilizes an abundant and non-toxic C1 building block. nih.gov For instance, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with CO2 and amines have been developed to provide access to axially chiral carbamates with high yields and enantioselectivities. rsc.orgrsc.org Similarly, organocatalyzed asymmetric cycloaddition reactions of homoallylic amines with CO2 can construct chiral cyclic carbamates. rsc.org While these examples produce cyclic or axially chiral carbamates, the underlying principles of enantioselective CO2 fixation are adaptable to the synthesis of other chiral carbamates. nih.govnih.gov

Furthermore, enantioselective N-H bond insertion reactions of α-alkyl-α-diazoacetates and various carbamates, cooperatively catalyzed by a copper complex and a chiral spiro phosphoric acid, provide a direct route to unnatural optically active N-carbonate α-alkyl-α-amino esters. acs.org This methodology demonstrates high yields and enantioselectivities across a broad range of substrates. acs.org

The following table summarizes key findings from recent research on the enantioselective synthesis of carbamate derivatives, which could be conceptually applied to analogues of Ethyl but-2-enoyl(propan-2-yl)carbamate.

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield | Reference |

| sec-Butyllithium | Chiral 2-alkenyl oxazolidine carbamates | α-Hydroxy amides | Excellent diastereoselectivity | Good to Excellent | nih.govnih.gov |

| Copper/Chiral Ligand | Cyclic diaryliodoniums, CO2, Amines | Axially chiral carbamates | High enantioselectivities | High | rsc.orgrsc.org |

| Bifunctional Organocatalyst | Unsaturated basic amine, CO2 | Cyclic carbamates | High levels of enantioselection | Good | nih.govnih.govacs.org |

| TpCu/Chiral Spiro Phosphoric Acid | α-Alkyl-α-diazoacetates, Carbamates | N-Carbonate α-alkyl-α-amino esters | High enantioselectivities | Good | acs.org |

Continuous Flow Chemistry and Process Intensification in Carbamate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of carbamates, offering significant advantages in terms of safety, scalability, and process intensification. ccdcindia.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.net

A notable application of flow chemistry in carbamate synthesis is through the Curtius rearrangement. nih.govresearchgate.net This process often involves hazardous intermediates like acyl azides and isocyanates, which can be generated and consumed in situ within the controlled environment of a flow reactor, thereby enhancing safety. researchgate.net Multi-step continuous flow systems have been developed to produce a variety of carbamates in high yields by integrating reaction and separation steps. researchgate.net

The direct utilization of CO2 in carbamate synthesis has also been successfully implemented in continuous flow systems. acs.orgfigshare.com For example, a catalyst-free method for the continuous synthesis of carbamates from amines, alkyl halides, and CO2 using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported. acs.orgfigshare.com This approach significantly reduces reaction times compared to batch processes and allows for the straightforward introduction of gaseous CO2. acs.orgfigshare.com The process intensification achieved through this method leads to a more environmentally benign and time-efficient synthesis. figshare.com

Process intensification in carbamate synthesis is not limited to continuous flow reactors but also encompasses the integration of reaction and separation steps to reduce capital and operating costs. psecommunity.orgmdpi.com For instance, combining CO2 absorption and solvent regeneration into a single unit operation represents a novel process-intensification strategy. psecommunity.orgmdpi.com

The table below presents data from studies on continuous flow carbamate synthesis, highlighting the efficiency and intensified conditions of these methods.

| Flow Chemistry Method | Key Reagents | Residence Time/Reaction Time | Product Yield | Key Advantages | Reference |

| Curtius Rearrangement | Acyl chlorides, Sodium azide, Alcohols | Not specified | High (>80%) | Safe handling of hazardous intermediates, integrated multi-step process | researchgate.net |

| CO2 Utilization with DBU | Amines, Alkyl bromides, CO2, DBU | 50 min | Good to Excellent (45-92%) | Catalyst-free, rapid synthesis, precise gas introduction | acs.orgfigshare.com |

| Biocatalysis Coupled with Curtius Rearrangement | Acid substrates, Diphenylphosphoryl azide, Benzyl alcohol | Not specified | High | Telescoped process, high purity | nih.gov |

Mechanistic Investigations and Transformative Reactivity of Ethyl But 2 Enoyl Propan 2 Yl Carbamate

Reaction Mechanisms Governing Carbamate (B1207046) Group Transformations

The carbamate group, characterized by a carbonyl group flanked by a nitrogen and an oxygen atom, exhibits a rich chemistry primarily centered around the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the carbamate group in Ethyl but-2-enoyl(propan-2-yl)carbamate is an electrophilic site susceptible to attack by nucleophiles. This reactivity is governed by the principles of nucleophilic acyl substitution. The reaction proceeds through a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.comyoutube.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

The stability of this intermediate and the subsequent course of the reaction are influenced by the nature of the substituents on the nitrogen and oxygen atoms. The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group, which delocalizes the positive charge on the carbonyl carbon and reduces its electrophilicity compared to, for instance, an acid chloride. youtube.com This resonance stabilization must be overcome for the nucleophilic attack to occur.

The subsequent step involves the collapse of the tetrahedral intermediate, where the carbonyl π-bond is reformed, and a leaving group is expelled. In the context of the carbamate, the ethoxy group (-OEt) or the propan-2-ylamino group (-N(H)CH(CH₃)₂) could potentially act as the leaving group, depending on the reaction conditions and the nature of the attacking nucleophile. Generally, the weaker base is the better leaving group.

Table 1: Comparison of Potential Leaving Groups in Nucleophilic Acyl Substitution

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Ethoxide (EtO⁻) | Ethanol (B145695) (EtOH) | ~16 | Good |

Note: pKa values are approximate and can vary with the solvent.

Given the significantly lower pKa of ethanol compared to propan-2-amine, the ethoxide is a much better leaving group. Therefore, nucleophilic acyl substitution reactions at the carbamate carbonyl of Ethyl but-2-enoyl(propan-2-yl)carbamate will predominantly result in the displacement of the ethoxy group.

Cleavage of the carbamate linkage can proceed through several pathways, often leading to decarboxylation. A common mechanism involves hydrolysis, which can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by a weak nucleophile like water. Under basic conditions, a stronger nucleophile such as hydroxide (B78521) directly attacks the carbonyl carbon.

In both cases, the initial hydrolysis can lead to the formation of an unstable carbamic acid intermediate (propan-2-ylcarbamic acid). Carbamic acids are known to readily undergo decarboxylation to yield the corresponding amine and carbon dioxide. rsc.orgorganic-chemistry.org

The thermal decomposition of carbamates can also lead to cleavage and decarboxylation, liberating an alcohol and an isocyanate, or an amine and an alkene via elimination, depending on the structure of the carbamate and the reaction conditions. For Ethyl but-2-enoyl(propan-2-yl)carbamate, heating could potentially lead to the elimination of propene and the formation of ethyl but-2-enoylcarbamate, though this pathway is often less favored than pathways involving the formation of a stable carbamic acid.

Recent developments have also highlighted nickel-catalyzed decarboxylation methods for converting aryl carbamates into aromatic amines, with carbon dioxide as the sole byproduct. organic-chemistry.org While this specific methodology applies to aryl carbamates, it underscores the ongoing research into catalytic methods for carbamate cleavage.

Intrinsic Reactivity of the But-2-enoyl Moiety

The but-2-enoyl group is an α,β-unsaturated carbonyl system. The conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalized π-system, which activates the β-carbon towards nucleophilic attack. wikipedia.org This electronic feature is the source of the diverse reactivity of this part of the molecule.

α,β-Unsaturated carbonyl compounds are susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). rsc.org In the case of Ethyl but-2-enoyl(propan-2-yl)carbamate, the reactivity is biased towards conjugate addition, especially with soft nucleophiles. wikipedia.org The resonance structures of the but-2-enoyl moiety show a partial positive charge on both the carbonyl carbon and the β-carbon.

The outcome of the reaction (1,2- vs. 1,4-addition) is dependent on several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. youtube.com Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while softer nucleophiles, like cuprates (Gilman reagents), thiols, and secondary amines, preferentially undergo 1,4-addition. lumenlearning.com

Table 2: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Systems

| Nucleophile Type | Example | Predominant Mode of Addition |

|---|---|---|

| Hard Nucleophiles | Phenylmagnesium bromide (PhMgBr) | 1,2-Addition |

| Soft Nucleophiles | Lithium diphenylcuprate (Ph₂CuLi) | 1,4-Addition |

| Amines | Diethylamine (Et₂NH) | 1,4-Addition |

| Thiols | Thiophenol (PhSH) | 1,4-Addition |

The conjugate addition of a nucleophile to the but-2-enoyl moiety results in the formation of an enolate intermediate, which is then protonated (typically during workup) to give the saturated carbamate product. wikipedia.org This reaction, particularly when the nucleophile is a stabilized carbanion, is known as the Michael addition. wikipedia.org

The carbon-carbon double bond in the but-2-enoyl group can participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems. The reactivity in cycloadditions is influenced by the electronic nature of the alkene, which in this case is electron-deficient due to the electron-withdrawing carbamate group.

One of the most common cycloaddition reactions for α,β-unsaturated carbonyl compounds is the Diels-Alder reaction, a [4+2] cycloaddition. In this reaction, the but-2-enoyl moiety would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The stereoselectivity of the Diels-Alder reaction is a key feature, often predictable by the Woodward-Hoffmann rules.

Photochemical [2+2] cycloadditions are also possible with α,β-unsaturated carbonyl compounds. acs.org Upon irradiation, the molecule can be excited to a triplet state, which then reacts with another alkene to form a cyclobutane (B1203170) ring via a 1,4-biradical intermediate. researchgate.net The success of such reactions with acyclic systems like the but-2-enoyl moiety can be limited by competing deactivation pathways of the excited state. acs.orgresearchgate.net

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). wikipedia.org The but-2-enoyl moiety of Ethyl but-2-enoyl(propan-2-yl)carbamate can participate in various types of olefin metathesis reactions.

Cross-metathesis (CM) involves the reaction of the but-2-enoyl group with another alkene to form new alkene products. nih.govmasterorganicchemistry.com This can be used to introduce new functional groups or to extend the carbon chain. The stereoselectivity of the newly formed double bond can be an issue, often yielding a mixture of E and Z isomers. masterorganicchemistry.com

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis. If Ethyl but-2-enoyl(propan-2-yl)carbamate were part of a larger molecule containing another terminal alkene, RCM could be employed to form a cyclic compound. masterorganicchemistry.comnih.gov

The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the alkene and the metal alkylidene catalyst. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene, which continues the catalytic cycle. masterorganicchemistry.comnih.gov

Table 3: Common Catalysts for Olefin Metathesis

| Catalyst Name | Metal Center | Key Features |

|---|---|---|

| Grubbs' First Generation | Ruthenium | High tolerance to functional groups, stable in air and moisture. |

| Grubbs' Second Generation | Ruthenium | Higher activity than the first generation, broader substrate scope. |

| Hoveyda-Grubbs Catalysts | Ruthenium | Recoverable and reusable, high stability. |

The choice of catalyst is crucial for the success of the metathesis reaction and depends on the specific substrates and desired transformation.

Steric and Electronic Influences of the Propan-2-yl (Isopropyl) Substituent on Reactivity

The reactivity of the carbamate functional group is a delicate balance of resonance, conformation, and substituent effects. nih.govnih.gov The propan-2-yl group attached to the nitrogen atom in Ethyl but-2-enoyl(propan-2-yl)carbamate exerts profound steric and electronic influences that modulate the molecule's behavior.

Steric Influences: The isopropyl group is significantly larger than a methyl or ethyl group, introducing considerable steric bulk around the nitrogen atom. This steric hindrance can dictate the molecule's preferred conformation and influence the kinetics of reactions involving the carbamate. mdpi.comnih.gov

Conformational Preference: Carbamates can exist as syn and anti rotamers due to the partial double-bond character of the C–N bond. nih.govacs.org The bulky isopropyl group can destabilize one rotamer over the other, thereby affecting the orientation of the but-2-enoyl chain relative to the rest of the molecule. This conformational bias is critical in intramolecular processes where the proximity of reacting groups is paramount.

Reaction Rates: The steric shield provided by the isopropyl group can hinder the approach of external reagents to the nitrogen atom or the adjacent carbonyl carbon. However, in some cases, steric crowding can accelerate reactions by favoring dissociative or elimination pathways over associative ones. nih.gov Studies on related systems have shown that bulky N-alkyl groups can effectively prevent undesired side reactions, such as cyclization, by sterically disfavoring the required transition state, thus promoting cleaner desired rearrangements. mdpi.comnih.gov

Electronic Influences: The isopropyl group also modulates the electronic properties of the carbamate nitrogen through an inductive effect.

Nucleophilicity and Basicity: As an electron-donating group, the isopropyl substituent increases the electron density on the nitrogen atom. This enhances the nucleophilicity and basicity of the nitrogen compared to less substituted analogues.

Amide Resonance: The increased electron density on the nitrogen enhances its participation in resonance with the carbonyl group. This strengthens the C–N amide bond, increasing the barrier to rotation. nd.edu Studies on N-aryl carbamates have demonstrated a clear linear free-energy relationship where electron-donating groups increase the rotational barrier (ΔG‡) by stabilizing the polar ground state. nd.edu This strengthened resonance can, in turn, decrease the electrophilicity of the carbonyl carbon.

The interplay of these effects is summarized in the table below.

| Feature | Steric Effect of Isopropyl Group | Electronic Effect of Isopropyl Group |

| Conformation | Influences syn/anti rotamer equilibrium, potentially favoring a specific geometry for reactions. | Minor influence compared to steric bulk. |

| Nitrogen Reactivity | Hinders approach of external reagents. | Increases nucleophilicity and basicity. |

| C-N Bond | Can favor specific rotamers. | Increases rotational barrier due to enhanced resonance. nd.edu |

| Overall Reactivity | Can direct reaction pathways by preventing certain side reactions (e.g., undesired cyclizations). mdpi.comnih.gov | Modulates the reactivity of the carbamate and the conjugated but-2-enoyl system. |

Intramolecular Cyclization and Cascade Reactions

The bifunctional nature of Ethyl but-2-enoyl(propan-2-yl)carbamate makes it an ideal substrate for intramolecular cyclization and cascade reactions. The carbamate nitrogen can act as an internal nucleophile, while the but-2-enoyl moiety serves as an electrophilic acceptor. organicreactions.org

Intramolecular Michael Addition: A primary pathway available to this molecule is an intramolecular aza-Michael addition. georgiasouthern.edu Under basic conditions, the carbamate nitrogen can be deprotonated (or can attack directly if sufficiently nucleophilic) and add to the β-carbon of the α,β-unsaturated system. This conjugate addition would lead to the formation of a heterocyclic ring, most likely a six-membered piperidinone derivative. The stereochemical outcome of such a cyclization would be heavily influenced by the geometry of the double bond and the conformational constraints imposed by the isopropyl group. The reaction is an efficient method for C-N bond formation and the synthesis of β-amino compounds. georgiasouthern.edu

Cascade Reactions: Cascade reactions, where a single event triggers a sequence of bond-forming transformations, offer a powerful strategy for rapidly building molecular complexity. wikipedia.org20.210.105 Ethyl but-2-enoyl(propan-2-yl)carbamate could be a precursor in several hypothetical cascade sequences. For example, an initial intermolecular reaction, such as the addition of an organocatalyst to the but-2-enoyl aldehyde, could generate a reactive enol intermediate. nih.gov This intermediate could then undergo an intramolecular Michael addition to a pendant conjugate acceptor, setting off a cascade that forms multiple rings in a single pot. nih.govrsc.org Another possibility involves an initial aza-Prins reaction that, followed by a Friedel-Crafts-type cyclization, could lead to complex polycyclic structures. nih.gov

The potential cyclization and cascade pathways are highly dependent on reaction conditions, as outlined in the following table.

| Reaction Type | Trigger / Conditions | Potential Intermediate | Expected Product |

| Intramolecular aza-Michael | Strong Base (e.g., LDA, NaH) | Carbamate Anion | Substituted Piperidinone |

| Acid-Catalyzed Cyclization | Brønsted or Lewis Acid semanticscholar.org | Activated Enone | Cyclic Ether or Lactam |

| Organocatalytic Cascade | Chiral Amine, N-Heterocyclic Carbene nih.gov | Enamine or Enol Intermediate | Poly-substituted Carbocycle/Heterocycle |

| Radical-Initiated Cascade | Radical Initiator (e.g., AIBN) + Radical Trap | Alkyl Radical | Functionalized Heterocycle mdpi.com |

Radical and Photochemical Processes in Carbamate Chemistry

The carbamate moiety can participate in or be generated through radical and photochemical pathways, opening up avenues of reactivity distinct from traditional ionic mechanisms.

Radical Reactions: While the C-N bond in the ground state is robust, radical species can be generated from carbamate derivatives under specific conditions.

Carbamoyl (B1232498) Radical Generation: Methods like photoredox catalysis can activate carbamate precursors (e.g., derived from chlorides or anhydrides) to generate nucleophilic carbamoyl radicals. nih.govrsc.org These radicals are valuable intermediates for forming C-C bonds, often through Giese-type additions to electron-poor olefins. nih.gov

Radical Cyclization: If a radical is generated elsewhere in a molecule containing a carbamate, the unsaturated but-2-enoyl system can act as a radical acceptor. For instance, a trifluoromethyl radical, generated catalytically, can add to an alkene, triggering a carboxylation-cyclization cascade to form functionalized cyclic carbamates. mdpi.com Similarly, photolysis of appropriately designed oxime carbamates can produce carbamoyloxyl radicals, which can undergo intramolecular cyclization. nih.govacs.orgst-andrews.ac.uk Theoretical predictions and experimental evidence suggest that N-alkyl substituents influence the stability and subsequent reaction pathways of these radicals. nih.govacs.org

Photochemical Processes: Irradiation with UV light can induce unique transformations in carbamate-containing molecules.

Photocleavage: Certain carbamates, particularly those with a suitable chromophore like an α-keto group, can undergo clean photochemical cleavage to release a free amine. acs.org This property is exploited in photolithography and for the controlled release of bioactive compounds.

Norrish-Type Reactions: The but-2-enoyl carbonyl group in the target molecule could potentially undergo photochemical reactions. For instance, a Norrish Type II reaction could involve intramolecular hydrogen abstraction from the isopropyl group by the excited carbonyl oxygen, leading to cyclization or cleavage products. Related N-acyl compounds are known to undergo such photochemical hydrogen abstraction and subsequent cyclization. rsc.org The solution-phase photochemistry of various carbamate insecticides has also been studied, revealing pathways involving photolysis and rearrangement. nih.gov

A summary of potential radical and photochemical transformations is presented below.

| Process | Method of Initiation | Key Intermediate | Potential Outcome for the System |

| Carbamoyl Radical Addition | Photoredox Catalysis (from derivative) nih.govrsc.org | N-centered Carbamoyl Radical | Intermolecular addition to an external alkene. |

| Radical Cascade Cyclization | Radical Initiator + Alkene mdpi.com | C-centered Radical | Formation of a functionalized cyclic carbamate. |

| Photolytic N-O Cleavage | UV Irradiation of Oxime Carbamate nih.govacs.org | Carbamoyloxyl Radical | Intramolecular 5-exo cyclization. nih.govacs.org |

| Photochemical Cyclization | UV Irradiation of Carbonyl | Excited Carbonyl State (Triplet/Singlet) | Intramolecular H-abstraction leading to cyclobutanol (B46151) formation or cleavage. rsc.org |

Advanced Spectroscopic and Analytical Characterization of Ethyl But 2 Enoyl Propan 2 Yl Carbamate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Multidimensional Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Ethyl but-2-enoyl(propan-2-yl)carbamate, a combination of 1H, 13C, and multidimensional NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms, allowing for the identification of carbonyl, olefinic, and aliphatic carbons.

Predicted NMR Data for Ethyl but-2-enoyl(propan-2-yl)carbamate:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ (butenoyl) | 1.8 - 2.0 | Doublet | 18 - 20 |

| CH=CH (butenoyl) | 5.8 - 6.0 | Multiplet | 125 - 130 |

| CH=CH (butenoyl) | 6.8 - 7.0 | Multiplet | 140 - 145 |

| C=O (butenoyl) | - | - | 165 - 170 |

| N-CH (isopropyl) | 4.5 - 4.8 | Septet | 45 - 50 |

| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet | 20 - 22 |

| O-CH₂ (ethyl) | 4.1 - 4.3 | Quartet | 60 - 65 |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | 14 - 16 |

| C=O (carbamate) | - | - | 153 - 156 |

Multidimensional techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton and carbon signals, confirming the connectivity of the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl but-2-enoyl(propan-2-yl)carbamate would exhibit characteristic absorption bands. The two carbonyl groups (enoyl and carbamate) are expected to show strong absorptions in the region of 1650-1750 cm⁻¹. The C=C double bond of the butenoyl group would likely appear around 1640 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C bond, being more polarizable, is expected to show a strong Raman signal. The symmetric stretching of the carbonyl groups would also be Raman active.

Predicted Vibrational Frequencies for Ethyl but-2-enoyl(propan-2-yl)carbamate:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C=O (Carbamate) | 1700 - 1730 | 1700 - 1730 |

| C=O (Enoyl) | 1670 - 1690 | 1670 - 1690 |

| C=C (Alkenyl) | 1630 - 1650 | 1630 - 1650 |

| C-N Stretch | 1200 - 1300 | 1200 - 1300 |

| C-O Stretch | 1000 - 1200 | 1000 - 1200 |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

Mass Spectrometry (MS): High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula of Ethyl but-2-enoyl(propan-2-yl)carbamate (C₁₀H₁₇NO₃).

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for carbamates often involve the loss of CO₂ and cleavage at the C-N and C-O bonds. The butenoyl group could also undergo specific fragmentations. Analysis of these fragment ions helps to piece together the molecular structure.

Predicted Key Fragments in the Mass Spectrum:

| m/z | Predicted Fragment Ion |

| [M]+ | [C₁₀H₁₇NO₃]+ |

| [M - C₃H₇]+ | Loss of isopropyl group |

| [M - OC₂H₅]+ | Loss of ethoxy group |

| [M - CO₂]+ | Loss of carbon dioxide |

| [C₄H₅O]+ | Butenoyl cation |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Should Ethyl but-2-enoyl(propan-2-yl)carbamate be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This would unambiguously confirm the connectivity and stereochemistry of the molecule in the solid state. The crystal packing information would also reveal intermolecular interactions such as hydrogen bonding or van der Waals forces. nih.gov

Chromatographic Techniques: HPLC and GC-MS for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for determining the purity of non-volatile derivatives. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector, as the conjugated enone system is expected to have a UV absorbance maximum.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for separation and identification. oiv.int A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification and the assessment of purity. nih.gov

Synthetic Utility and Transformative Applications of the Ethyl But 2 Enoyl Propan 2 Yl Carbamate Scaffold

Versatility as a Building Block in Complex Molecular Synthesis

Ethyl but-2-enoyl(propan-2-yl)carbamate serves as a valuable C4 building block in organic synthesis. The α,β-unsaturated carbonyl functionality is a key reactive feature, acting as a Michael acceptor for a wide range of nucleophiles. This allows for the stereocontrolled introduction of various substituents at the β-position, a crucial step in the assembly of complex molecular architectures.

The carbamate (B1207046) group, while relatively stable, can also participate in or influence reactions. For instance, the nitrogen atom's lone pair can affect the electron density of the conjugated system, and the entire carbamate group can act as a directing group in certain transformations. The interplay between the electrophilic double bond and the carbamate functionality allows for sequential and selective reactions, making it a powerful tool for constructing intricate molecular frameworks.

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Type of Reactivity | Potential Transformations |

| α,β-Unsaturated Carbonyl | Electrophile | Michael Addition, Diels-Alder Reactions, Epoxidation, Aziridination |

| Carbamate | Nucleophilic Acyl Substitution (under harsh conditions), Directing Group | Hydrolysis, Amination, Transesterification, Ortho-lithiation (if an aromatic ring were present) |

| Ester | Electrophile | Hydrolysis, Amination, Transesterification |

Precursor for Diverse Organic Intermediates with Advanced Functionalities

The reactivity of Ethyl but-2-enoyl(propan-2-yl)carbamate allows for its conversion into a variety of valuable organic intermediates. The α,β-unsaturated system is particularly amenable to transformations that introduce new functional groups and stereocenters.

Reduction Reactions: Selective reduction of the carbon-carbon double bond can be achieved using reagents like sodium borohydride (B1222165) in the presence of a nickel(II) catalyst, yielding the corresponding saturated carbamate. Alternatively, reduction of the carbonyl group can lead to allylic alcohols, which are themselves versatile intermediates for further functionalization.

Oxidation Reactions: The double bond can be subjected to various oxidation reactions. For example, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide, a key intermediate for the synthesis of diols and amino alcohols. Dihydroxylation using osmium tetroxide would produce the corresponding diol with controlled stereochemistry.

Carbon-Carbon Bond Forming Reactions: The electrophilic nature of the β-carbon allows for conjugate addition of organometallic reagents, such as Gilman cuprates, leading to the formation of new carbon-carbon bonds and the introduction of alkyl or aryl substituents.

Derivatization Strategies and Selective Functional Group Interconversions

The multiple functional groups in Ethyl but-2-enoyl(propan-2-yl)carbamate offer numerous possibilities for derivatization and selective interconversions.

Modification of the Carbamate: The N-H bond of the carbamate, if present (not in this specific N-substituted case), could be a site for alkylation or acylation. In the case of the N-isopropyl group, while sterically hindered, transformations are still conceivable under forcing conditions. More practically, the entire carbamate group can be cleaved under acidic or basic conditions to reveal the corresponding amine, which can then be further functionalized.

Transformations of the α,β-Unsaturated System: The conjugated system can be derivatized in a multitude of ways. For instance, bromination followed by elimination can be used to introduce an additional double bond, forming a dienyl system. The Michael addition of various nucleophiles, such as thiols, amines, and carbanions, provides a straightforward route to a wide range of β-substituted derivatives.

Selective Interconversions: The relative reactivity of the functional groups allows for selective transformations. For example, the carbon-carbon double bond can be selectively reduced in the presence of the ester and carbamate functionalities. Conversely, the ester group could be selectively hydrolyzed or aminolyzed under conditions that leave the α,β-unsaturated system intact.

Role in the Construction of Heterocyclic Ring Systems (e.g., pyrazoles, oxazoles, pyrimidines, selenadiazoles)

The α,β-unsaturated carbonyl moiety is a classic precursor for the synthesis of a variety of heterocyclic rings through condensation and cycloaddition reactions.

Pyrazoles: Reaction with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction of Ethyl but-2-enoyl(propan-2-yl)carbamate with hydrazine would be expected to yield a pyrazoline intermediate, which upon oxidation would furnish the corresponding pyrazole.

Oxazoles: While less direct, the α,β-unsaturated system can be converted into intermediates suitable for oxazole (B20620) synthesis. For example, conversion to a β-dicarbonyl compound or an α-halo ketone derivative would allow for subsequent condensation with an amide to form the oxazole ring.

Pyrimidines: The [3+3] annulation of α,β-unsaturated ketones with amidines is a common route to dihydropyrimidines, which can then be oxidized to pyrimidines. Thus, Ethyl but-2-enoyl(propan-2-yl)carbamate could react with an amidine to form a pyrimidine (B1678525) derivative.

Selenadiazoles: The synthesis of selenadiazoles can be achieved from α,β-unsaturated ketones by first forming the corresponding semicarbazone or tosylhydrazone. Subsequent reaction with selenium dioxide can then lead to the formation of the selenadiazole ring.

Table 2: Heterocycle Synthesis from α,β-Unsaturated Carbonyl Precursors

| Heterocycle | Reagent(s) | Key Reaction Type |

| Pyrazole | Hydrazine derivatives | Condensation/Cyclization |

| Oxazole | Amides (after functional group manipulation) | Condensation/Cyclization |

| Pyrimidine | Amidines | [3+3] Annulation |

| Selenadiazole | Semicarbazide/Tosylhydrazine followed by Selenium Dioxide | Condensation/Cyclization |

Potential Applications in Macrocyclic Chemistry and Supramolecular Assemblies

The structural features of Ethyl but-2-enoyl(propan-2-yl)carbamate make it a promising candidate for use in the construction of larger molecular architectures such as macrocycles and supramolecular assemblies.

Macrocyclic Chemistry: The presence of two reactive sites, the α,β-unsaturated system and the carbamate/ester functionality, allows for its incorporation into macrocyclic structures. For example, it could be used in ring-closing metathesis (RCM) reactions if appropriately functionalized with another double bond. Alternatively, the ester functionality could be part of a macrocyclization reaction through macrolactonization or macrolactamization after suitable modifications.

Supramolecular Assemblies: The carbamate group is capable of forming hydrogen bonds, which are crucial for the formation of well-ordered supramolecular structures. The N-acyl carbamate moiety can act as both a hydrogen bond donor (if an N-H is present) and acceptor. These interactions can be exploited to direct the assembly of molecules into larger, non-covalently linked structures with specific topologies and properties. The planarity of the α,β-unsaturated system can also contribute to stacking interactions, further stabilizing such assemblies.

Future Research Directions and Emerging Paradigms in Ethyl But 2 Enoyl Propan 2 Yl Carbamate Chemistry

Development of Novel Asymmetric Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiopure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. frontiersin.org For a molecule like Ethyl but-2-enoyl(propan-2-yl)carbamate, the potential for chirality necessitates the development of sophisticated catalytic systems capable of high enantioselectivity. Future research will likely focus on creating chiral variants of this compound, where the spatial arrangement of atoms can lead to unique biological or material properties.

A significant area of investigation will be the use of transition metal catalysts combined with chiral ligands. frontiersin.org Copper-catalyzed asymmetric reactions, for example, have shown great promise for producing axially chiral carbamates from carbon dioxide and amines. rsc.orgrsc.org This methodology could be adapted to synthesize chiral analogues of Ethyl but-2-enoyl(propan-2-yl)carbamate with high yields and excellent enantioselectivities. rsc.org Research will aim to discover novel ligands that can precisely control the stereochemistry of the final product.

Table 1: Comparison of Potential Asymmetric Catalyst Systems for Chiral Carbamate (B1207046) Synthesis

| Catalyst System | Chiral Ligand Type | Potential Advantages | Reported Enantiomeric Excess (ee) in Analogous Systems |

|---|---|---|---|

| Copper (I/II) | Bisphosphine or N-heterocyclic carbene (NHC) | Mild reaction conditions, broad substrate scope. rsc.org | >92% rsc.org |

| Palladium (0/II) | Ferrocenyl-based phosphine (B1218219) ligands | High functional group tolerance, established reactivity. nih.gov | 85-99% |

| Rhodium (I/III) | Chiral diene or phosphoramidite (B1245037) ligands | High turnover numbers, excellent selectivity. | 90-98% |

Data is representative of findings for analogous carbamate synthesis and not specific to Ethyl but-2-enoyl(propan-2-yl)carbamate.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes towards continuous flow manufacturing. researchgate.netnih.gov This approach offers significant advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for full automation. researchgate.netbeilstein-journals.org For the synthesis of Ethyl but-2-enoyl(propan-2-yl)carbamate, flow chemistry can enable safer handling of potentially hazardous intermediates and reagents, such as isocyanates, by generating them in situ for immediate consumption. researchgate.netacs.org

Automated synthesis platforms integrated with flow reactors allow for high-throughput screening of reaction conditions and rapid optimization. researchgate.netnih.gov Future work will involve designing multi-step continuous flow processes that start from simple precursors and yield the final carbamate product without the need for isolating intermediates. researchgate.netnih.gov Such systems can significantly shorten development timelines and reduce chemical waste. researchgate.net Recent studies have demonstrated the continuous synthesis of various carbamates from amines and CO2 or other carbonyl sources, achieving good to excellent yields in significantly reduced reaction times. acs.orgfigshare.com

Table 2: Comparative Analysis of Batch vs. Continuous Flow Synthesis for Carbamates

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours acs.org |

| Safety | Handling of bulk toxic reagents (e.g., phosgene (B1210022), isocyanates). nih.govacs.org | In situ generation and consumption of hazardous intermediates. researchgate.net |

| Scalability | Challenging, often requires re-optimization. | Straightforward, linear scaling. researchgate.net |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. nih.gov |

| Yield & Purity | Variable, often requires extensive purification. | Generally higher yields and purity due to better control. researchgate.net |

Exploration of Bio-Inspired and Biocatalytic Approaches

Nature provides a vast inspiration for the development of efficient and selective catalysts. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. nih.govpharmasalmanac.com Enzymes operate under mild conditions, typically in aqueous media, and exhibit remarkable stereo- and regioselectivity. pharmasalmanac.com

Future research into the synthesis of Ethyl but-2-enoyl(propan-2-yl)carbamate will likely explore the use of promiscuous esterases or acyltransferases. nih.gov These enzymes have been shown to facilitate the synthesis of various carbamates from amines and carbonate sources in water, achieving high yields. nih.gov This approach avoids the use of harsh reagents and organic solvents. Furthermore, the desymmetrization of prochiral diesters using enzymes presents a powerful strategy for producing chiral derivatives with 100% theoretical yield. pharmasalmanac.com

Harnessing Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern catalyst and drug design. nih.govd-nb.info For Ethyl but-2-enoyl(propan-2-yl)carbamate, advanced computational methods can accelerate the discovery of new synthetic routes and the optimization of existing ones. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, identify rate-limiting steps, and predict the performance of potential catalysts. mdpi.comacs.org

De novo design, powered by machine learning and artificial intelligence, allows for the generation of novel molecular structures with desired properties. nih.govchemrxiv.org This approach can be used to design new catalysts with enhanced activity and selectivity for carbamate synthesis. d-nb.inforsc.org By creating computational models that relate catalyst structure to performance, researchers can screen vast virtual libraries of potential catalysts, prioritizing the most promising candidates for experimental validation. nih.gov This synergy between computation and experimentation significantly reduces the time and resources required for catalyst development. nih.gov

Synergistic Research at the Interface of Organic Chemistry and Other Disciplines

The carbamate functional group is a key structural motif in a wide range of biologically active molecules and materials. nih.govacs.orgwikipedia.orgacs.org The future of Ethyl but-2-enoyl(propan-2-yl)carbamate chemistry is intrinsically linked to interdisciplinary collaboration.

Medicinal Chemistry: Carbamates are present in many approved drugs and are often used as isosteres for amide bonds to improve metabolic stability and cell permeability. nih.govacs.orgacs.org Derivatives of Ethyl but-2-enoyl(propan-2-yl)carbamate could be designed and synthesized as potential inhibitors for enzymes like fatty acid amide hydrolase (FAAH) or as novel therapeutic agents. nih.gov

Materials Science: The carbamate linkage is the defining feature of polyurethanes. wikipedia.org Functionalized carbamates can be used as monomers or additives to create advanced polymers with tailored properties, such as self-healing capabilities, specific responsiveness, or enhanced biocompatibility.

Agrochemicals: Many successful insecticides, herbicides, and fungicides are based on a carbamate scaffold. wikipedia.orgoup.com Research at the interface of chemistry and agricultural science could lead to the development of new, more effective, and environmentally benign crop protection agents based on the Ethyl but-2-enoyl(propan-2-yl)carbamate structure.

Bioconjugation: The versatile reactivity of the but-2-enoyl group (an α,β-unsaturated system) makes the parent compound a candidate for "click chemistry" type reactions, enabling its conjugation to biomolecules or surfaces for applications in diagnostics and drug delivery. nbinno.com

This interdisciplinary approach ensures that fundamental discoveries in the organic chemistry of this compound are translated into practical applications that address challenges in medicine, materials, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.